![molecular formula C9H10N4O2 B1309767 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 878453-66-8](/img/structure/B1309767.png)
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
説明
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C9H10N4O2 and a molecular weight of 206.20 g/mol . This compound is part of the triazolopyrimidine family, which is known for its diverse biological activities and applications in various fields of research .
作用機序
- The primary targets of 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid are not explicitly mentioned in the available literature. However, TPs exhibit remarkable biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects. These activities suggest interactions with specific cellular components or pathways .
- The mode of action likely involves binding to specific proteins or enzymes. For instance, some synthetic TPs inhibit phosphodiesterases (PDEs), which regulate cyclic nucleotide levels. The specificity of PDE inhibitors is attributed to their selective binding at specific cAMP PDE sites in the cardiovascular system .
Target of Action
Mode of Action
Result of Action
生化学分析
Biochemical Properties
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity, which can lead to changes in cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby modulating the production of cytokines and other signaling molecules. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of specific genes. Furthermore, this compound can interfere with enzyme activity, either by directly inhibiting the enzyme or by altering its conformation, thereby affecting its catalytic function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to result in sustained changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux. This compound can affect the levels of specific metabolites, either by enhancing or inhibiting their production. Additionally, it can modulate the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For instance, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues or organelles .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropylamine with a suitable triazole precursor, followed by cyclization with a pyrimidine derivative . The reaction conditions often include the use of catalysts such as sodium hydroxide or ethoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product . Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
化学反応の分析
Types of Reactions
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines . Substitution reactions can result in the formation of various substituted derivatives of the original compound .
科学的研究の応用
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:
類似化合物との比較
Similar Compounds
Some similar compounds include:
- 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid .
- 3-Isopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .
- 7-(5-Bromo-3-pyridinyl)-6-(3-methyl-5-isoxazolyl)[1,2,4]triazolo[1,5-a]pyrimidine .
Uniqueness
7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific structural features and the presence of the isopropyl group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
7-propan-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5(2)7-3-6(8(14)15)12-9-10-4-11-13(7)9/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBNAZDSHQXLRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=NC=NN12)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424546 | |
| Record name | 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878453-66-8 | |
| Record name | 7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


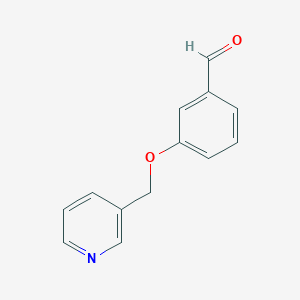
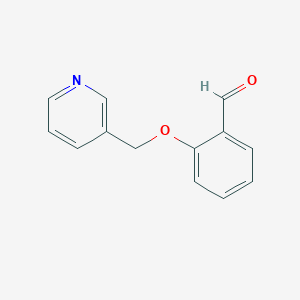
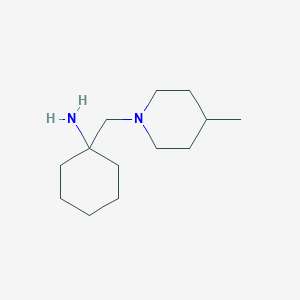
![[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-acetic acid](/img/structure/B1309701.png)
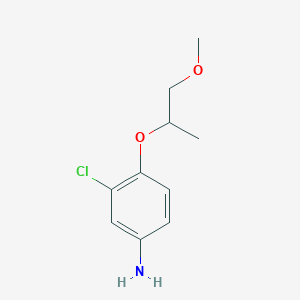
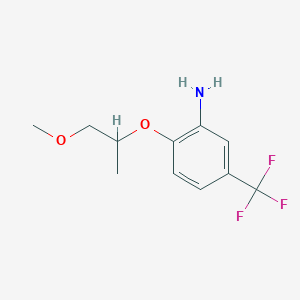


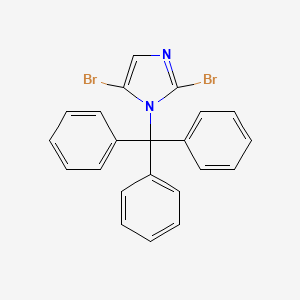
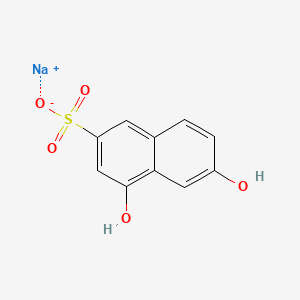

![4-{[(4-Fluorobenzyl)amino]-methyl}cyclohexanecarboxylic acid](/img/structure/B1309725.png)
![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

